molecular formula C11H9ClO3 B361412 4-(chloromethyl)-7-hydroxy-8-methyl-2H-chromen-2-one CAS No. 163684-50-2

4-(chloromethyl)-7-hydroxy-8-methyl-2H-chromen-2-one

Cat. No. B361412
Key on ui cas rn: 163684-50-2
M. Wt: 224.64g/mol
InChI Key: JVVZWJIRFMWXCT-UHFFFAOYSA-N
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Patent
US09238639B2

Procedure details

To ethyl 4-chloro-3-oxobutanoate (5.77 mL) was added conc.H2SO4 (15.03 mL) at 0° C. Then to the mixture was added 2-methylbenzene-1,3-diol (5.0 g) in several portions at 0° C. The mixture was stirred at 0° C. for 30 min. The mixture was warmed to room temperature for 1.5 h. The reaction mixture was poured into water under stirring at 0° C. The precipitate was collected by filtration and washed with water to give the title compound (8.58 g).
Quantity
5.77 mL
Type
reactant
Reaction Step One
Name
Quantity
15.03 mL
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][C:3](=O)[CH2:4][C:5]([O:7][CH2:8][CH3:9])=[O:6].OS(O)(=O)=O.[CH3:16][C:17]1[C:22]([OH:23])=[CH:21][CH:20]=CC=1O>O>[Cl:1][CH2:2][C:3]1[C:9]2[C:8](=[C:17]([CH3:16])[C:22]([OH:23])=[CH:21][CH:20]=2)[O:7][C:5](=[O:6])[CH:4]=1

Inputs

Step One
Name
Quantity
5.77 mL
Type
reactant
Smiles
ClCC(CC(=O)OCC)=O
Step Two
Name
Quantity
15.03 mL
Type
reactant
Smiles
OS(=O)(=O)O
Step Three
Name
Quantity
5 g
Type
reactant
Smiles
CC1=C(C=CC=C1O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0° C
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was warmed to room temperature for 1.5 h
Duration
1.5 h
STIRRING
Type
STIRRING
Details
under stirring at 0° C
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClCC1=CC(OC2=C(C(=CC=C12)O)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 8.58 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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